physical and chemical properties of 2-(3-(trifluoromethyl)phenyl)ethanol
physical and chemical properties of 2-(3-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-(trifluoromethyl)phenyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and reactivity, presented in a format tailored for scientific and research applications.
Core Physical and Chemical Properties
2-(3-(Trifluoromethyl)phenyl)ethanol is a substituted aromatic alcohol. Its properties are significantly influenced by the presence of the trifluoromethyl group on the phenyl ring. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 455-01-6 | [1][2][3][4] |
| Molecular Formula | C₉H₉F₃O | [1][2][4][5] |
| Molecular Weight | 190.16 g/mol | [1][2][5] |
| Appearance | Solid | [6] |
| Boiling Point | 102 °C at 12 mmHg | [2][5] |
| Density | 1.261 g/mL at 25 °C | [2][5] |
| Flash Point | 85 °C (185 °F) - closed cup | [2][5] |
| Refractive Index | n20/D 1.463 | [2] |
| Purity (Typical) | 95-99% | [2][3][4] |
Synthesis and Reactivity
2-(3-(Trifluoromethyl)phenyl)ethanol is a valuable synthetic intermediate, particularly in the development of neuroprotective compounds and other active pharmaceutical ingredients.[7] Its synthesis and chemical behavior are of significant interest to medicinal chemists.
Experimental Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)phenylacetic Acid
A common and effective method for the preparation of 2-(3-(trifluoromethyl)phenyl)ethanol is the reduction of the corresponding carboxylic acid, 3-(trifluoromethyl)phenylacetic acid.
Reaction Scheme:
Materials:
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3-(Trifluoromethyl)phenylacetic acid
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Distilled water
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
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Addition of Starting Material: Dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Work-up: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
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Extraction: Wash the combined organic phase with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-(trifluoromethyl)phenyl)ethanol.
Chemical Reactivity
The chemical reactivity of 2-(3-(trifluoromethyl)phenyl)ethanol is primarily dictated by its primary alcohol functional group.
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Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde, 2-(3-(trifluoromethyl)phenyl)acetaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it further to 3-(trifluoromethyl)phenylacetic acid.
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Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.
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Etherification: It can be converted to ethers through reactions such as the Williamson ether synthesis.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-(3-(trifluoromethyl)phenyl)ethanol.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A C-O stretching band should appear around 1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the two methylene groups (-CH₂-CH₂-OH), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.
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¹³C NMR: The spectrum will display signals for the aromatic carbons, including the carbon bearing the trifluoromethyl group, and the two aliphatic carbons of the ethanol side chain.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage of the ethanol side chain.
Applications in Drug Development
2-(3-(Trifluoromethyl)phenyl)ethanol and its chiral variants are important intermediates in the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Its use as a building block allows for the introduction of this key pharmacophore into more complex molecular scaffolds. For instance, chiral derivatives of trifluoromethyl-substituted phenylethanols are utilized in the synthesis of neuroprotective agents.[7]
Safety and Handling
2-(3-(Trifluoromethyl)phenyl)ethanol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
References
- 1. Benzeneethanol, 3-(trifluoromethyl)- (CAS 455-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-(Trifluoromethyl)phenethyl alcohol 99 455-01-6 [sigmaaldrich.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-(3-(Trifluoromethyl)phenyl)ethanol | CymitQuimica [cymitquimica.com]
- 5. 455-01-6[3-(Trifluoromethyl)phenethyl alcohol 97%]- Jizhi Biochemical [acmec.com.cn]
- 6. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matrixscientific.com [matrixscientific.com]
